molecular formula C6H4ClNO2S B1219011 2-Nitrobenzenesulfenyl chloride CAS No. 7669-54-7

2-Nitrobenzenesulfenyl chloride

Cat. No.: B1219011
CAS No.: 7669-54-7
M. Wt: 189.62 g/mol
InChI Key: NTNKNFHIAFDCSJ-UHFFFAOYSA-N
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Description

2-Nitrobenzenesulfenyl chloride is an organic compound with the molecular formula C₆H₄ClNO₂S. It is a yellow crystalline solid that is used primarily as a reagent in organic synthesis. This compound is known for its role in the protection of amino groups in peptide synthesis and other organic reactions.

Biochemical Analysis

Biochemical Properties

2-Nitrobenzenesulfenyl chloride plays a significant role in biochemical reactions, particularly in the protection of amino acids and peptides. It interacts with amino groups to form N-2-nitrophenylsulfenyl derivatives, which are crucial intermediates in peptide synthesis . This compound also reacts with nucleosides, forming stable derivatives that are useful in nucleic acid chemistry . The interactions of this compound with these biomolecules are primarily covalent, involving the formation of sulfenyl bonds.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying amino groups in proteins and peptides, which can affect cell signaling pathways and gene expression. The compound’s ability to form stable derivatives with nucleosides also impacts cellular metabolism and DNA synthesis . These modifications can lead to changes in cellular behavior and function, highlighting the importance of this compound in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with amino groups in biomolecules. This binding leads to the formation of N-2-nitrophenylsulfenyl derivatives, which are stable and resistant to hydrolysis . The compound can inhibit or activate enzymes by modifying their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by modifying nucleosides and affecting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under dry, inert conditions but can degrade in the presence of moisture and strong bases . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving peptide synthesis and nucleic acid chemistry .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is effective in modifying amino groups and protecting peptides without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse reactions . These threshold effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of N-2-nitrophenylsulfenyl derivatives. These derivatives are stable and resistant to hydrolysis, making them useful intermediates in peptide synthesis . The compound interacts with enzymes and cofactors involved in amino acid and peptide metabolism, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its effectiveness in biochemical reactions and cellular processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is essential for the compound’s role in modifying amino groups and protecting peptides in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzenesulfenyl chloride can be synthesized through the chlorination of 2-nitrobenzenesulfenic acid. Another method involves the reaction of this compound with thionyl chloride. The reaction is typically carried out in an organic solvent such as carbon tetrachloride or petroleum ether, and the product is recrystallized to achieve high purity .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of 2,2’-dinitrodiphenyl disulfide in an organic solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzenesulfenyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-nitrobenzenesulfenyl chloride involves the formation of a sulfenyl chloride intermediate, which reacts with nucleophiles to form sulfenyl derivatives. The nitro group on the benzene ring enhances the electrophilicity of the sulfenyl chloride, making it more reactive towards nucleophiles . This reactivity is exploited in various synthetic applications, particularly in the protection of amino groups in peptides and other organic molecules.

Comparison with Similar Compounds

Properties

IUPAC Name

(2-nitrophenyl) thiohypochlorite
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InChI

InChI=1S/C6H4ClNO2S/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NTNKNFHIAFDCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2S
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DSSTOX Substance ID

DTXSID4064765
Record name Benzenesulfenyl chloride, 2-nitro-
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Molecular Weight

189.62 g/mol
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 2-Nitrobenzenesulfenyl chloride
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CAS No.

7669-54-7
Record name 2-Nitrobenzenesulfenyl chloride
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Record name 2-Nitrobenzenesulfenyl chloride
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Record name 2-Nitrobenzenesulfenyl chloride
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Record name Benzenesulfenyl chloride, 2-nitro-
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Record name Benzenesulfenyl chloride, 2-nitro-
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Record name o-nitrobenzenesulphenyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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